Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-3-nitroquinolin-4-amine
This guide provides an in-depth analysis of 2-Chloro-3-nitroquinolin-4-amine, a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. We will move beyond a simple data sheet to explore the causality behind its synthesis, its distinct reactivity profile, and its application as a strategic building block for complex molecular architectures.
2-Chloro-3-nitroquinolin-4-amine (CAS No. 132521-67-6) is a substituted quinoline derivative. Its structure is characterized by a quinoline core functionalized with an amine group at the C4 position, a chloro group at the C2 position, and a nitro group at the C3 position. This specific arrangement of functional groups dictates its chemical behavior and synthetic potential.[1][2]
The core physicochemical properties are summarized below. While specific experimental data for properties like melting point are not consistently reported in publicly available literature, the fundamental molecular attributes are well-defined.
| Property | Data | Source(s) |
| CAS Number | 132521-67-6 | [1][2] |
| Molecular Formula | C₉H₆ClN₃O₂ | [2] |
| Molecular Weight | 223.62 g/mol | [1][2] |
| Appearance | Solid (Predicted) | |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO. | |
| InChI Key | UBPICIQNBFNDIQ-UHFFFAOYSA-N | [1] |
Strategic Synthesis: A Tale of Regioselectivity
The synthesis of 2-Chloro-3-nitroquinolin-4-amine is not trivial and relies on the careful manipulation of a pre-formed quinoline scaffold. The most common and logical pathway begins with the precursor 2,4-dichloro-3-nitroquinoline .[1] The key to the entire synthesis is a highly regioselective nucleophilic aromatic substitution (SₙAr) reaction.
Causality of Regioselective Amination:
The quinoline ring in 2,4-dichloro-3-nitroquinoline is electron-deficient, a condition significantly amplified by the potent electron-withdrawing effect of the nitro group at the C3 position. This activation makes both the C2 and C4 positions, bearing chloro leaving groups, susceptible to nucleophilic attack. However, the C4 position is substantially more electrophilic and reactive than the C2 position. This enhanced reactivity at C4 is a well-documented phenomenon in related heterocyclic systems and is crucial for the successful synthesis, allowing for the selective displacement of the C4-chloro group while leaving the C2-chloro group intact for subsequent modifications.[1]
Experimental Protocol: Synthesis of 2-Chloro-3-nitroquinolin-4-amine
This protocol is a two-stage process, starting from the synthesis of the key intermediate, 2,4-dichloro-3-nitroquinoline.
Stage 1: Synthesis of 2,4-Dichloro-3-nitroquinoline
This procedure is adapted from established methods for the chlorination of dihydroxyquinolines.[3]
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-3-nitroquinoline (1.0 eq) in toluene.
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Reagent Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the suspension. Cool the mixture in an ice bath.
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Chlorination: Cautiously add phosphorus oxychloride (POCl₃) (4.0 eq) dropwise via a dropping funnel over 15-20 minutes. The reaction is exothermic.
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Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water. Caution: This quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
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Neutralization & Extraction: Slowly add a saturated solution of potassium carbonate or sodium bicarbonate until the aqueous layer is neutral (pH > 7). Foaming will occur. Extract the mixture with ethyl acetate (3x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude brown solid can be recrystallized from isopropanol to yield 2,4-dichloro-3-nitroquinoline.[3]
Stage 2: Regioselective Amination to 2-Chloro-3-nitroquinolin-4-amine
This procedure is based on analogous amination reactions of dichloronitroaromatic compounds.[4]
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Setup: In a sealed pressure vessel or autoclave, dissolve the 2,4-dichloro-3-nitroquinoline (1.0 eq) from Stage 1 in a suitable solvent such as chlorobenzene or ethanol.
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Ammonia Addition: Add a solution of ammonia in ethanol (e.g., 7N solution) or bubble anhydrous ammonia gas into the solution at room temperature. A significant excess of ammonia (5-10 eq) is required to drive the reaction and minimize side products.
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Reaction: Seal the vessel and heat to 120-140°C. The internal pressure will increase. Maintain this temperature for 12-20 hours, with stirring.
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Workup: Cool the vessel to room temperature and carefully vent the excess ammonia pressure in a fume hood.
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Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be suspended in water to dissolve ammonium chloride salts.
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Purification: Filter the solid product, wash with water, and then a small amount of cold ethanol. The crude 2-Chloro-3-nitroquinolin-4-amine can be further purified by recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final product.
Caption: High-level workflow for the synthesis of the target compound.
Analytical Characterization: A Predictive Approach
Confirming the structure and purity of the synthesized compound is paramount. While a definitive, published spectrum for this specific molecule is elusive in readily available databases, we can predict the expected analytical signatures based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum (in DMSO-d₆) is expected to show distinct regions.
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Aromatic Region (7.5 - 8.8 ppm): Four protons on the benzo-fused ring will appear as a complex multiplet system (doublets, triplets, or doublet of doublets). The proton peri to the quinoline nitrogen (H5) is expected to be the most downfield.
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Amine Region (broad singlet): The two protons of the -NH₂ group will likely appear as a broad singlet, the chemical shift of which can be variable and concentration-dependent.
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Based on a similar bromo-substituted quinoline, a singlet at ~9.0 ppm could correspond to one of the isolated quinoline protons.[5]
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¹³C NMR: The spectrum will show 9 distinct carbon signals.
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Aromatic carbons will resonate in the typical 115-150 ppm range.
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The carbon bearing the chloro group (C2) and the carbon bearing the amino group (C4) will be significantly influenced by these substituents.
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The carbon attached to the nitro group (C3) will also show a characteristic shift.
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Infrared (IR) Spectroscopy
The IR spectrum provides a quick check for the key functional groups.
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N-H Stretch: A pair of sharp to medium peaks around 3300-3500 cm⁻¹ is characteristic of the primary amine.
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N-O Stretch (Nitro): Two strong absorptions are expected, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
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C=C / C=N Stretch: Multiple peaks in the 1400-1620 cm⁻¹ region corresponding to the aromatic quinoline system.
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C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak: Electron Impact (EI) or Electrospray Ionization (ESI) would show a characteristic molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), this will appear as a pair of peaks: m/z 223 (for C₉H₆³⁵ClN₃O₂) and m/z 225 (for C₉H₆³⁷ClN₃O₂), with the M+2 peak having approximately one-third the intensity of the M peak. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-3-nitroquinolin-4-amine stems from its trifunctional nature, allowing for sequential and selective reactions at three different points on the molecule.[1]
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C2-Chloro Group (Good Leaving Group): The chlorine atom at the C2 position remains susceptible to a second SₙAr reaction. This allows for the introduction of a wide variety of nucleophiles (e.g., alkoxides, thiolates, secondary amines) to build more complex structures.
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C3-Nitro Group (Reducible): The nitro group can be readily reduced to an amino group, typically using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[1] This reduction is a crucial step in creating a 2,3-diaminoquinoline scaffold, which is a direct precursor to fused heterocyclic systems.
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C4-Amino Group (Nucleophile/Directing Group): The primary amine at C4 can be acylated, alkylated, or used as a nucleophile itself.[1] Critically, in the synthesis of imidazo[4,5-c]quinolines, this amine and the adjacent, newly-formed C3-amine are condensed with a carboxylic acid or its equivalent to form the fused imidazole ring.[1]
